molecular formula C11H16N2O3 B1398390 Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate CAS No. 91430-70-5

Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate

Cat. No.: B1398390
CAS No.: 91430-70-5
M. Wt: 224.26 g/mol
InChI Key: MNJNPDVQMHYKNQ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate is an organic compound with a complex structure that includes both amino and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate typically involves a multi-step process. One common method starts with the nitration of ethyl benzoate to form ethyl 3-nitrobenzoate. This intermediate is then reduced to ethyl 3-aminobenzoate. The final step involves the reaction of ethyl 3-aminobenzoate with 2-hydroxyethylamine under controlled conditions to yield this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino groups can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate involves its interaction with specific molecular targets. The amino and ester groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity. These interactions can affect various biochemical pathways, making the compound useful in both research and therapeutic contexts .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-amino-4-aminobenzoate: Similar structure but lacks the hydroxyethyl group.

    Ethyl 4-aminobenzoate: Lacks the amino group at the 3-position and the hydroxyethyl group.

    Ethyl 3-nitro-4-[(2-hydroxyethyl)amino]benzoate: Contains a nitro group instead of an amino group at the 3-position.

Uniqueness

Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate is unique due to the presence of both amino and hydroxyethyl groups, which provide it with distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

ethyl 3-amino-4-(2-hydroxyethylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-2-16-11(15)8-3-4-10(9(12)7-8)13-5-6-14/h3-4,7,13-14H,2,5-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJNPDVQMHYKNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)NCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the crystal structure of Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate?

A1: Understanding the crystal structure of a compound provides valuable insights into its physical and chemical properties. In this case, the research reveals that this compound molecules are linked together in a three-dimensional network via hydrogen bonds. [] This network is characterized by specific structural motifs, namely R22(14) and R22(16) graph-set motifs. [] This information can be crucial for understanding the compound's stability, solubility, and potential interactions with other molecules.

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